molecular formula C18H18N6O3S2 B2903933 2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894053-01-1

2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No. B2903933
CAS RN: 894053-01-1
M. Wt: 430.5
InChI Key: AOZHPGLQUHJKPH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Mechanism of Action

Target of Action

Compounds with a1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Mode of Action

The exact mode of action of this compound is currently unknown. It is known that the1,3,4-thiadiazole moiety is responsible for providing low toxicity and great in vivo stability . This suggests that the compound might interact with its targets in a way that minimizes adverse effects while maximizing therapeutic benefits.

Biochemical Pathways

Given the broad range of biological activities associated with the1,3,4-thiadiazole moiety , it is likely that this compound affects multiple pathways.

Pharmacokinetics

The presence of the1,3,4-thiadiazole moiety, which is known for its low toxicity and high in vivo stability , suggests that this compound might have favorable pharmacokinetic properties.

Result of Action

Given the broad range of biological activities associated with the1,3,4-thiadiazole moiety , it is likely that this compound has diverse effects at the molecular and cellular levels.

Action Environment

The presence of the1,3,4-thiadiazole moiety, known for its low toxicity and high in vivo stability , suggests that this compound might be relatively stable and effective under a variety of environmental conditions.

properties

IUPAC Name

2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S2/c1-3-14-22-23-17(29-14)21-13(25)10-28-18-19-9-12(16(27)24(18)2)15(26)20-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,20,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZHPGLQUHJKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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